molecular formula C2H7NO2 B14390048 Dimethoxyamine CAS No. 88470-26-2

Dimethoxyamine

Cat. No.: B14390048
CAS No.: 88470-26-2
M. Wt: 77.08 g/mol
InChI Key: NHOWREQLQRFDRW-UHFFFAOYSA-N
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Description

Dimethoxyamine is an organic compound characterized by the presence of two methoxy groups attached to an amine. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications. The compound’s structure allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxyamine can be synthesized through several methods. One common approach involves the reaction of methanol with hydroxylamine, resulting in the formation of this compound. This reaction typically requires an acidic catalyst to proceed efficiently. Another method involves the reaction of dimethyl sulfate with hydroxylamine, which also yields this compound under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethoxyamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso compounds, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted amines .

Scientific Research Applications

Dimethoxyamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethoxyamine involves its ability to act as a nucleophile, participating in various chemical reactions. The presence of methoxy groups enhances its reactivity, allowing it to form stable intermediates during reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethoxyamine’s uniqueness lies in its dual methoxy groups, which enhance its reactivity and make it a versatile reagent in organic synthesis. This distinguishes it from other similar compounds and broadens its range of applications in scientific research and industry .

Properties

CAS No.

88470-26-2

Molecular Formula

C2H7NO2

Molecular Weight

77.08 g/mol

IUPAC Name

(methoxyamino)oxymethane

InChI

InChI=1S/C2H7NO2/c1-4-3-5-2/h3H,1-2H3

InChI Key

NHOWREQLQRFDRW-UHFFFAOYSA-N

Canonical SMILES

CONOC

Origin of Product

United States

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